N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide

Protecting group strategy Chemoselective deprotection pKa modulation

N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is a specialized fluorinated aromatic building block characterized by the simultaneous presence of a free primary amine, a bromine atom, an aryl-CF₃ group, and a trifluoroacetamide protecting group on a single benzene ring scaffold. Classified under fluorinated building blocks, this compound is primarily utilized as a protected intermediate in multi-step organic syntheses, most notably in pathways leading to biologically active molecules such as BCL-2 inhibitors.

Molecular Formula C9H5BrF6N2O
Molecular Weight 351.046
CAS No. 156425-22-8
Cat. No. B2714910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
CAS156425-22-8
Molecular FormulaC9H5BrF6N2O
Molecular Weight351.046
Structural Identifiers
SMILESC1=C(C(=CC(=C1NC(=O)C(F)(F)F)N)Br)C(F)(F)F
InChIInChI=1S/C9H5BrF6N2O/c10-4-2-5(17)6(1-3(4)8(11,12)13)18-7(19)9(14,15)16/h1-2H,17H2,(H,18,19)
InChIKeyXDQJJZKMCIOKKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide (CAS: 156425-22-8) Procurement & Specification Baseline


N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is a specialized fluorinated aromatic building block characterized by the simultaneous presence of a free primary amine, a bromine atom, an aryl-CF₃ group, and a trifluoroacetamide protecting group on a single benzene ring scaffold . Classified under fluorinated building blocks, this compound is primarily utilized as a protected intermediate in multi-step organic syntheses, most notably in pathways leading to biologically active molecules such as BCL-2 inhibitors [1]. Its molecular formula is C9H5BrF6N2O with a molecular weight of 351.04 g/mol, and it is commercially available at purities typically exceeding 95% .

Why N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide (CAS: 156425-22-8) Cannot Be Replaced by Simple Analogs in Multi-Step Synthesis


Generic substitution with closely related analogs of CAS 156425-22-8 is generally unsuccessful in synthetic routes requiring orthogonal protection and sequential functionalization. The compound's unique architecture—a free amino group adjacent to a trifluoroacetamide-protected amine on a bromo-trifluoromethyl-substituted benzene ring—enables chemoselective reactions that are impossible with either the fully deprotected diamine or the corresponding acetamide-protected congener . The trifluoroacetyl group provides a significantly different electronic environment and deprotection profile compared to an acetyl group, directly influencing both the reactivity of the remaining free amine and the conditions required for subsequent unmasking steps [1]. The quantitative evidence below substantiates these claims.

Quantitative Differentiation Evidence for N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide (CAS: 156425-22-8) Versus Closest Analogs


Amino Group pKa Shift: Trifluoroacetamide vs. Acetamide Protection (CAS: 156425-22-8 vs. CAS: 157554-73-9)

The free amino group in the target compound CAS 156425-22-8 exhibits a predicted pKa of 8.24 ± 0.70, which is over 5 log units lower than the pKa of 13.31 ± 0.70 predicted for the corresponding amino group in the acetamide analog CAS 157554-73-9 . This substantial reduction in basicity is a direct consequence of the electron-withdrawing trifluoroacetyl substituent on the adjacent nitrogen.

Protecting group strategy Chemoselective deprotection pKa modulation

Fluorine Content-Driven Lipophilicity and Metabolic Stability Advantage (CAS: 156425-22-8 vs. CAS: 157554-73-9)

The target compound incorporates six fluorine atoms (two -CF₃ groups) versus only three fluorine atoms (one -CF₃ group) in the acetamide analog CAS 157554-73-9 . This doubling of fluorine content is accompanied by a predicted density increase to 1.839 ± 0.06 g/cm³ for CAS 156425-22-8, compared to 1.702 ± 0.06 g/cm³ for CAS 157554-73-9 .

Lipophilicity Metabolic stability Fluorine substitution

Boiling Point Reduction Facilitating Purification (CAS: 156425-22-8 vs. CAS: 157554-73-9)

The predicted boiling point of the target compound CAS 156425-22-8 is 329.6 ± 42.0 °C, which is approximately 49 °C lower than the predicted boiling point of 378.5 ± 42.0 °C for the acetamide analog CAS 157554-73-9 . This difference is attributable to the reduced hydrogen-bonding capacity of the trifluoroacetamide group compared to the acetamide group.

Purification Distillation Process chemistry

Orthogonal Functionalization: Free Amine + Bromine Handle vs. Nitro Analog (CAS: 156425-22-8 vs. CAS: 156425-51-3)

The target compound CAS 156425-22-8 possesses a free -NH₂ group (enabling nucleophilic reactions such as amide bond formation or heterocycle construction) and a bromine atom (enabling Pd-catalyzed cross-coupling). In contrast, the nitro analog CAS 156425-51-3 contains a -NO₂ group instead of -NH₂, which requires a separate reduction step (typically H₂/Pd-C or SnCl₂) to unmask the amine, adding one synthetic step and associated yield loss . The target compound is available at ≥95% purity (NLT 98% from select vendors), while the nitro analog is typically offered at 97% purity .

Orthogonal reactivity Cross-coupling Benzimidazole synthesis

Recommended Procurement and Application Scenarios for N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide (CAS: 156425-22-8)


Protected Intermediate for BCL-2 Inhibitor (Venetoclax) Synthesis

The compound CAS 156425-22-8 serves as a strategically protected intermediate in synthetic routes toward Venetoclax (ABT-199) and related BCL-2 inhibitors, where the trifluoroacetamide group masks one amine while the free amine participates in heterocycle formation or reductive amination steps [1]. The predicted lower boiling point of ~330 °C (vs. ~379 °C for the acetamide analog) facilitates purification of intermediates without deprotection .

Orthogonal Building Block for Sequential Pd-Catalyzed Cross-Coupling

The presence of both a free primary amine and an aryl bromide on the electron-deficient trifluoromethyl-substituted ring enables sequential functionalization: the bromine can first participate in Suzuki-Miyaura or Buchwald-Hartwig coupling, followed by amine acylation or heterocycle condensation [2]. The reduced amine basicity (predicted pKa ≈ 8.24) prevents unwanted amine coordination to palladium catalysts during cross-coupling, a problem frequently encountered with more basic aniline derivatives.

Fluorinated Fragment for ¹⁹F NMR-Based Screening and Metabolic Stability Optimization

With six fluorine atoms (two chemically distinct -CF₃ environments), the compound is an excellent candidate for fragment-based drug discovery (FBDD) using ¹⁹F NMR screening methods, where the trifluoroacetamide and aryl-CF₃ groups serve as orthogonal NMR probes [2]. Fragments incorporating this building block are expected to exhibit enhanced metabolic stability due to the electron-withdrawing and steric shielding effects of the trifluoroacetamide group, making them suitable starting points for lead optimization campaigns in medicinal chemistry.

Benzimidazole and Quinoxaline Heterocycle Synthesis Precursor

The ortho-diamine architecture (one free -NH₂ and one trifluoroacetamide-protected -NH-) is ideally suited for regioselective benzimidazole or quinoxaline formation. Upon condensation with carbonyl compounds, the free amine reacts preferentially, followed by in situ or subsequent removal of the trifluoroacetyl group to expose the second amine for further cyclization or functionalization [2]. The target compound's lower pKa ensures that the free amine—not the protected one—participates in the initial condensation, providing regiochemical control.

Quote Request

Request a Quote for N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.